4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine is a chemical compound that belongs to the class of quinoline derivatives. This compound features a unique molecular structure characterized by the presence of a fluorobenzene moiety and a dimethoxyquinoline group, which may contribute to its biological activity. The compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific protein kinases involved in various diseases, including cancer.
The synthesis and characterization of 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine have been documented in various scientific studies and patents, indicating its relevance in ongoing research. Notably, patents have outlined processes for its preparation and potential applications in therapeutic contexts .
This compound can be classified as an organic heterocyclic compound due to the presence of a quinoline ring. It also falls under the category of aromatic amines, given its amine functional group attached to an aromatic system. Its structural complexity makes it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine involves several key steps that utilize various chemical reactions.
Methods and Technical Details:
The molecular formula for 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine is .
Structure Data:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine primarily revolves around its role as a potential inhibitor of specific protein kinases.
Physical Properties:
Chemical Properties:
Relevant data from analytical techniques such as High Performance Liquid Chromatography (HPLC) confirm purity levels and quantify concentrations during synthesis processes .
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine has several promising applications:
The compound 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine demonstrates significant activity against FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in acute myeloid leukemia (AML). FLT3 mutations—particularly internal tandem duplications (FLT3-ITD)—occur in ~30% of AML patients and drive constitutive kinase activation, promoting uncontrolled proliferation and survival of leukemic blasts [3]. Quinoline-based inhibitors like this compound bind to the FLT3 ATP-binding pocket, competitively inhibiting autophosphorylation and downstream signaling through STAT5, MAPK, and PI3K/AKT pathways [6].
Table 1: FLT3 Inhibition Profile of Quinoline Derivatives
Compound Structural Feature | FLT3 IC₅₀ (nM) | Cellular Activity (MV4-11 cells) |
---|---|---|
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine | 12 ± 1.8 | 56% inhibition at 100 nM |
6,7-Diethoxyquinoline analog | 8 ± 0.9 | 72% inhibition at 100 nM |
3-Trifluoromethyl variant | 25 ± 3.2 | 38% inhibition at 100 nM |
Mechanistically, the 3-fluorobenzenamine moiety enhances hydrogen bonding with Cys694 in the FLT3 hinge region, while the 6,7-dimethoxyquinoline core occupies a hydrophobic back pocket critical for selectivity. This binding mode disrupts FLT3-ITD dimerization and reduces phosphorylation of STAT5 (Tyr694) by >80% at 50 nM concentrations in MV4-11 cells [6] [7]. The compound’s ability to penetrate bone marrow niches further potentiates its efficacy against leukemic stem cell populations resistant to conventional chemotherapy [3].
Dysregulated c-Met signaling occurs in diverse solid tumors via receptor overexpression, gene amplification, or activating mutations (e.g., exon 14 skipping). The 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine scaffold acts as a potent type II c-Met inhibitor by stabilizing the kinase in an inactive DFG-out conformation [1] [4]. Key interactions include:
Table 2: Antiproliferative Effects Against c-Met-Dependent Cancer Models
Cell Line | c-Met Status | IC₅₀ (μM) | Phospho-c-Met Inhibition |
---|---|---|---|
MKN-45 (gastric) | Amplified | 0.042 ± 0.005 | >95% at 0.1 μM |
H460 (lung) | HGF-dependent | 0.14 ± 0.02 | 89% at 0.1 μM |
HT-29 (colon) | Wild-type | 1.8 ± 0.3 | <20% at 1 μM |
The compound effectively suppresses c-Met phosphorylation in MKN-45 xenografts at 10 mg/kg/day, reducing tumor volume by 78% after 21 days [4]. Its selectivity against c-Met mutants (Y1230H, D1228N) is enhanced by the flexible benzenamine linker, which accommodates conformational changes in the activation loop [2] [4]. Co-targeting c-Met and integrin αvβ3 further disrupts invasive signaling cascades involving FAK/Src and RAC1/PAK1 [6].
Angiogenesis in solid tumors requires coordinated signaling through vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). This quinoline derivative achieves dual inhibition by:
Table 3: Angiokinase Inhibition Profile
Kinase Target | IC₅₀ (nM) | Cellular Function Disrupted |
---|---|---|
VEGFR2 | 9 ± 1.2 | Endothelial cell migration and tube formation |
PDGFRβ | 14 ± 2.1 | Pericyte recruitment and vessel stabilization |
FGFR1 | 320 ± 25 | Limited activity |
In vivo, the compound reduces microvessel density by 62% in HT-29 xenografts at 15 mg/kg, outperforming sunitinib (48% reduction) [9] [10]. The 3-fluoroaniline pharmacophore is essential for anti-angiogenic activity, as non-fluorinated analogs show 8-fold reduced VEGFR2 affinity. Simultaneous inhibition of VEGFR2 and PDGFRβ disrupts paracrine angiogenic loops involving tumor-derived VEGF and stromal PDGF, inducing vascular normalization and reducing interstitial fluid pressure [4] [10].
Table 4: Compound Identification Data
Identifier | Value/Description |
---|---|
Systematic Name | 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine |
CAS Registry | 347405-65-6 (parent scaffold) [8] |
Molecular Formula | C₁₇H₁₆FN₂O₃ |
Key Structural Features | 6,7-Dimethoxyquinoline core, 3-fluoro-4-aminophenoxy linker |
Related Clinical Analogs | Cabozantinib (contains same quinoline scaffold) [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7